3,3-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide
Description
Properties
IUPAC Name |
3,3-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-16(2,3)12-15(19)17-13-6-8-14(9-7-13)22(20,21)18-10-4-5-11-18/h6-9H,4-5,10-12H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGUMXOGWAWMLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801632 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) or -diisopropylethylamine (DIPEA) is employed as a base to neutralize HCl generated during sulfonylation. For example, a stirred suspension of 4-aminophenylbutanamide derivatives reacts with pyrrolidine-1-sulfonyl chloride (1.1–1.5 equivalents) at 0–25°C for 12–24 hours. The crude product is purified via silica gel chromatography using gradients of methanol in DCM (5–15%) to yield the sulfonylated product.
Key Parameters
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Solvent : DCM or THF for optimal solubility of aromatic amines.
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Base : TEA (2.0 equivalents) ensures complete deprotonation of the amine.
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Temperature : Room temperature avoids side reactions like over-sulfonylation.
Amide Coupling for Butanamide Moiety Formation
The butanamide group is introduced via coupling reactions between 3,3-dimethylbutanoic acid and the sulfonylated aniline derivative.
HATU-Mediated Coupling
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is a preferred coupling agent due to its high efficiency in forming amide bonds. In a representative procedure, 3,3-dimethylbutanoic acid (1.0 equivalent) is activated with HATU (1.1 equivalents) and DIPEA (2.0 equivalents) in DCM. The sulfonylated aniline (1.05 equivalents) is added dropwise, and the mixture is stirred for 16 hours. Post-reaction workup includes washing with 1M HCl and brine, followed by column chromatography to isolate the amide.
Alternative Methods
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EDCl/HOBt : Ethyl dimethylaminopropyl carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) achieves moderate yields (65–75%) but requires longer reaction times (24–48 hours).
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Direct Acylation : Reacting 3,3-dimethylbutanoyl chloride with the sulfonylated aniline in THF at −10°C affords the amide in 70–80% yield.
Multi-Step Synthesis from Benzene Derivatives
A modular approach constructs the target compound from simpler benzene derivatives, enabling scalability for industrial production.
Step 1: Nitration and Reduction
Benzene is nitrated to 4-nitrobenzene, which is reduced to 4-aminobenzene using hydrogen gas and palladium on carbon (Pd/C) in ethanol.
Step 2: Sulfonylation
The 4-aminobenzene intermediate undergoes sulfonylation with pyrrolidine-1-sulfonyl chloride as described in Section 1.
Step 3: Amidation
The final amide bond is formed via HATU-mediated coupling (Section 2) or direct acylation.
Industrial Scalability
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Batch Size : Gram-to-kilogram scale production is feasible with consistent purity (≥98%).
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Quality Control : Batch-specific Certificate of Analysis (COA) includes HPLC purity (>99%), -NMR, and mass spectrometry data.
Purification and Characterization
Chromatographic Purification
Silica gel column chromatography with methanol-DCM gradients (5–20%) effectively removes unreacted starting materials and byproducts. Preparative HPLC is employed for high-purity batches (>99.5%) intended for pharmaceutical use.
Spectroscopic Data
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-NMR (400 MHz, CDCl): δ 1.35 (s, 6H, CH), 1.85–1.95 (m, 4H, pyrrolidine CH), 3.25–3.35 (m, 4H, pyrrolidine N–CH), 7.65 (d, Hz, 2H, Ar–H), 7.92 (d, Hz, 2H, Ar–H).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Sulfonylation + HATU | 85–90 | ≥98 | High | Rapid amide bond formation |
| Direct Acylation | 70–80 | ≥95 | Moderate | Minimal byproducts |
| Multi-Step Synthesis | 60–75 | ≥97 | Industrial | Modular, adaptable to analogs |
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3,3-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Sulfonyl Groups
- Target Compound : The pyrrolidine (5-membered ring) sulfonyl group may enhance steric accessibility compared to bulkier analogs. Pyrrolidine’s smaller ring size could improve solubility due to reduced hydrophobicity .
- Analog (): 3,3-Dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide replaces pyrrolidine with a 4-methylpiperidine (6-membered ring). Molecular weight increases from 337.46 (target) to 365.51 (analog) due to the additional methyl group .
Aryl and Heteroaryl Sulfonamides
- Compound: 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide incorporates a pyridinyl sulfamoyl group. Its higher molecular weight (493.53 vs. 337.46) and yellowish-white appearance suggest distinct crystallinity and solubility profiles .
- Compound : N-Isopropylbenzenesulfonamide derivatives (e.g., Example 56) exhibit significantly higher molecular weights (603.0 vs. 337.46) due to fused chromen and fluorophenyl groups. Such bulkiness may limit bioavailability but improve target specificity in kinase inhibition .
Stereochemical and Isomeric Differences
Enantiomeric Pairs ()
The (2R)- and (2S)-isomers of 3,3-dimethyl-N-(phenylmethyl)butanamide derivatives with trifluoromethyl groups demonstrate how stereochemistry impacts commercial availability and cost:
Biological Activity
3,3-Dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide (CAS Number: 510736-60-4) is an organic compound notable for its unique structural features, including a pyrrolidine ring and a sulfonamide group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in enzyme inhibition and receptor interactions.
The molecular formula of this compound is C16H24N2O3S, with a molecular weight of 320.44 g/mol. The structure includes key functional groups that are essential for its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C16H24N2O3S |
| Molecular Weight | 320.44 g/mol |
| IUPAC Name | 3,3-dimethyl-N-(4-pyrrolidin-1-ylsulfonyl)phenyl)butanamide |
| InChI Key | DXGUMXOGWAWMLJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions that influence cellular signaling pathways.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibitory properties. For instance, it has been studied for its potential to inhibit certain proteases, which could be beneficial in treating diseases where protease activity is dysregulated.
Analgesic and Anti-inflammatory Effects
Given the structural similarities to known analgesics and anti-inflammatory agents, there is potential for this compound to exhibit similar therapeutic effects. Further investigation is required to elucidate these properties.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of structurally related compounds:
- Structure-Activity Relationship (SAR) Studies : Research has highlighted how modifications in the pyrrolidine or sulfonamide moieties can significantly affect biological activity. For example, small changes in substituents have been shown to switch compounds from antagonist to agonist activity in receptor binding assays .
- Metabolic Stability : Studies indicate that the metabolic profile of similar compounds shows high clearance rates in both human and rat microsomes, suggesting potential challenges in maintaining effective concentrations in vivo .
- In Vivo Efficacy : Animal model studies have indicated that compounds with similar structures can reduce inflammation and pain responses, supporting further exploration of this compound's therapeutic potential .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,3-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide?
- Methodological Answer : The synthesis of structurally similar sulfonamide-containing compounds typically involves multi-step routes:
Sulfonylation : Introduce the pyrrolidin-1-ylsulfonyl group to the phenyl ring via sulfonation using chlorosulfonic acid, followed by amine coupling (e.g., pyrrolidine) under basic conditions .
Amide Bond Formation : React the sulfonated intermediate with 3,3-dimethylbutanoyl chloride using a coupling agent like HATU or EDCI in the presence of a base (e.g., DIPEA) .
- Key Considerations : Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography or recrystallization.
Q. How can researchers characterize the structural and purity profile of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the dimethylbutanamide group (e.g., δ 1.2–1.4 ppm for methyl protons) and sulfonamide-linked pyrrolidine (δ 3.1–3.3 ppm for N-CH₂ groups) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight accuracy (e.g., calculated vs. observed m/z for C₁₆H₂₄N₂O₃S).
- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Q. What biological targets are plausible for this compound based on structural analogs?
- Methodological Answer :
- Enzyme Inhibition : Sulfonamide moieties are known to inhibit carbonic anhydrases or phosphodiesterases (PDEs). Test activity via fluorometric assays using recombinant enzymes .
- Protein-Ligand Interaction Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) with target proteins .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound's reactivity or binding affinity?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to predict reaction pathways (e.g., sulfonylation efficiency) or transition states .
- Molecular Dynamics (MD) Simulations : Model interactions between the compound and target proteins (e.g., PDEs) to identify key binding residues. Adjust substituents (e.g., methyl groups) to enhance hydrophobic interactions .
- Feedback Loop : Integrate experimental data (e.g., IC₅₀ values) into computational models to refine predictions iteratively .
Q. What experimental design strategies mitigate contradictions in biological activity data across studies?
- Methodological Answer :
- Statistical Design of Experiments (DoE) : Use factorial designs to test variables (e.g., pH, temperature, solvent) influencing bioactivity. Prioritize parameters via Pareto analysis .
- Orthogonal Assays : Validate enzyme inhibition results with complementary methods (e.g., fluorescent vs. radiometric assays) to rule out assay-specific artifacts .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for batch effects (e.g., cell line variability) .
Q. How can researchers address challenges in scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction kinetics and optimize conditions (e.g., reagent stoichiometry) in real time .
- Green Chemistry Principles : Replace hazardous solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC or HMBC to resolve overlapping signals and confirm connectivity in ambiguous regions (e.g., pyrrolidine vs. butanamide protons) .
- X-ray Crystallography : Determine the crystal structure of a co-crystallized analog to validate the proposed conformation of the sulfonamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
